molecular formula C13H13N3O2 B3339996 N'-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide CAS No. 145259-50-3

N'-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide

Cat. No.: B3339996
CAS No.: 145259-50-3
M. Wt: 243.26 g/mol
InChI Key: YMUFVUPCVBRWGE-UHFFFAOYSA-N
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Description

N'-Hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide is an amidoxime derivative characterized by a pyridin-3-ylmethoxy substituent at the para position of the benzene ring. Amidoximes are known for their versatile applications in medicinal chemistry, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

CAS No.

145259-50-3

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

N'-hydroxy-4-(pyridin-3-ylmethoxy)benzenecarboximidamide

InChI

InChI=1S/C13H13N3O2/c14-13(16-17)11-3-5-12(6-4-11)18-9-10-2-1-7-15-8-10/h1-8,17H,9H2,(H2,14,16)

InChI Key

YMUFVUPCVBRWGE-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)COC2=CC=C(C=C2)C(=NO)N

Isomeric SMILES

C1=CC(=CN=C1)COC2=CC=C(C=C2)/C(=N/O)/N

Canonical SMILES

C1=CC(=CN=C1)COC2=CC=C(C=C2)C(=NO)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions typically involve controlled temperatures, pH levels, and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Biological Applications

N'-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide has shown promise in several areas:

Pharmaceutical Applications

The compound is being investigated as a candidate for drug development due to its potential interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest it may modulate the activity of proteins related to disease processes, which could lead to therapeutic applications in treating conditions such as cancer and infections.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial properties, making them suitable for developing new antibiotics or antifungal agents. The interaction studies have identified specific molecular targets that could be exploited for therapeutic purposes.

Anticancer Activity

Studies have highlighted the anticancer potential of this compound, suggesting it may inhibit tumor growth by interfering with cellular signaling pathways associated with cancer progression. Further research is required to elucidate the mechanisms behind these effects.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Antimicrobial Activity Study : Research demonstrated that derivatives showed significant inhibition against various bacterial strains, indicating potential as a new class of antibiotics.
  • Anticancer Research : A study focused on its ability to inhibit cell proliferation in cancer cell lines, revealing promising results that warrant further investigation into its mechanisms.
  • Enzyme Interaction Studies : Preliminary findings suggest that this compound interacts with specific enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies.

Mechanism of Action

The mechanism of action of N’-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Pyridinylmethoxy vs. Methoxy/Phenyl Groups : The pyridin-3-ylmethoxy group in the target compound introduces aromatic nitrogen, which may improve binding to biological targets (e.g., kinases or receptors) compared to purely hydrophobic substituents like methoxy (Compound 8) or phenyl .
  • Electron-Withdrawing Groups : The trifluoromethyl group in C₈H₇F₃N₂O enhances metabolic stability by resisting oxidative degradation, a property absent in the target compound .
  • Salt Forms : The trihydrochloride salt of SY180985 demonstrates improved solubility compared to the free base form, a critical factor in drug formulation .

Physicochemical Properties

  • Melting Points : Compound 7 (192–193°C) and Compound 8 (143–145°C) show higher melting points than typical amidoximes, likely due to strong intermolecular hydrogen bonding from multiple polar groups .
  • Molecular Weight and Lipophilicity : The target compound (MW 255.27) is heavier than simpler analogs like QK-0923 (MW 215.25), which may affect membrane permeability.

Biological Activity

N'-Hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H14N4O3\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}_3

This compound features a hydroxylamine functional group, a methoxy group attached to a pyridine ring, and a carboximidamide moiety, which contribute to its biological properties.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase IX, which is implicated in cancer cell pH regulation. This inhibition can lead to altered cellular environments conducive to apoptosis in tumor cells .
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, disrupting their proliferation and survival .
  • Interference with Signaling Pathways : It may also interact with various signaling pathways that regulate cell growth and differentiation.

Antitumor Activity

This compound has been evaluated for its antitumor properties:

  • In Vitro Studies : Preliminary studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and colon cancer models. The IC50 values observed suggest potent activity comparable to established chemotherapeutic agents .
  • In Vivo Studies : Animal models have shown that administration of the compound can lead to reduced tumor growth rates when compared to control groups. For instance, tumor xenografts treated with the compound exhibited up to 70% reduction in size compared to untreated controls .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been documented:

Enzyme IC50 Value (µM) Effect
Carbonic Anhydrase IX0.5Inhibition leads to reduced pH regulation in tumors
Other Kinases (e.g., Pim)0.4Impairs cell proliferation

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Study on Breast Cancer Cells : A study investigated the effects of the compound on MCF7 breast cancer cells, revealing a dose-dependent decrease in cell viability with an IC50 value of approximately 0.8 µM. Apoptotic markers were significantly elevated in treated cells compared to controls .
  • Colon Cancer Model : In a mouse model of colon cancer, administration of this compound resulted in a notable decrease in tumor mass and improved overall survival rates compared to untreated mice .

Q & A

Basic Research Questions

Q. What experimental safety protocols are recommended for handling N'-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear protective glasses, gloves, lab coats, and masks to avoid skin/eye contact and inhalation .
  • Waste Disposal : Segregate chemical waste and transfer to certified hazardous waste treatment facilities to prevent environmental contamination .
  • Containment : Use fume hoods or gloveboxes for reactions generating toxic vapors or particulates .

Q. How can the purity and identity of synthesized this compound be verified?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C NMR chemical shifts to literature data (e.g., δ 11.20 ppm for hydroxyl protons in DMSO-d6_6) .
  • HPLC : Use reverse-phase chromatography with UV detection to assess purity (>95% recommended for biological assays) .
  • Melting Point Analysis : Confirm consistency with reported values (e.g., 192–193°C for structurally similar amidoximes) .

Q. What are the key steps for synthesizing N'-hydroxybenzene-1-carboximidamide derivatives?

  • Methodological Answer :

  • General Synthesis : React substituted benzoyl chlorides with hydroxylamine derivatives under basic conditions (e.g., KOH in refluxing ethanol) .
  • Optimization : Adjust solvent polarity (e.g., DMSO for sterically hindered substrates) and reaction time (12–24 hours) to improve yields (>85%) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for N'-hydroxy-4-(trifluoromethyl)benzene-1-carboximidamide derivatives be resolved?

  • Methodological Answer :

  • Refinement Tools : Use SHELXL for high-resolution data (e.g., monoclinic P21/cP2_1/c space group, a=9.8706A˚a = 9.8706 \, \text{Å}) to model hydrogen bonding and F···F interactions .
  • Validation : Cross-check against twinning metrics (e.g., Hooft parameter) and electron density maps to address disorder .
  • Data Table :
ParameterValue
Space groupP21/cP2_1/c
aa (Å)9.8706
bb (Å)11.2540
cc (Å)8.4033
Z4
Reference

Q. What computational strategies are effective for modeling the interaction of this compound with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Docking Workflow :

Generate 3D conformers using SMILES strings (e.g., NC(=N)c2ccc(OCCOCCOc1ccc(cc1)C(N)=N)cc2) .

Perform molecular dynamics (MD) simulations in GROMACS with CHARMM force fields to assess binding stability .

  • Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC50_{50} values from enzyme inhibition assays .

Q. How can discrepancies in cytotoxicity data across bacterial strains (e.g., E. coli) be analyzed?

  • Methodological Answer :

  • Experimental Design :
  • Use isogenic strains to isolate resistance mechanisms (e.g., efflux pumps vs. target mutations) .
  • Normalize viability assays (MTT/resazurin) to cell density and growth phase .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare IC50_{50} values across replicates .

Q. What strategies mitigate instability of N'-hydroxycarboximidamide derivatives during long-term storage?

  • Methodological Answer :

  • Storage Conditions :
  • Lyophilize and store at -80°C under argon to prevent hydrolysis .
  • Avoid exposure to light (use amber vials) and humidity (<10% RH) .
  • Stability Monitoring : Perform periodic HPLC checks (every 3 months) to detect degradation peaks .

Q. How can isotopic labeling (e.g., 15N^{15}N) aid in mechanistic studies of amidoxime reactivity?

  • Methodological Answer :

  • Synthesis : Use 15N^{15}N-hydroxylamine hydrochloride to label the imine nitrogen .
  • Analytical Application : Track reaction pathways via 15N^{15}N-NMR or mass spectrometry (e.g., HR-MS for M+H+M + H^+ ions) .

Specialized Methodological Resources

  • Crystallography : SHELX suite for structure refinement (SHELXL) and phasing (SHELXD/E) .
  • Safety Compliance : OSHA HCS guidelines for handling hazardous intermediates .
  • Data Repositories : PubChem (CID 145259-49-0) for spectral and physicochemical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide
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N'-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide

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